

# An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate

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## Compound of Interest

Compound Name: *Methyl 4-(3-methoxy-3-oxopropyl)benzoate*

Cat. No.: B145276

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An important note on nomenclature: Initial searches for "**Methyl 4-(3-methoxy-3-oxopropyl)benzoate**" did not yield specific results in the reviewed scientific literature. However, a structurally similar and commercially available compound, Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6), was identified. This guide will focus on the latter compound, assuming a minor discrepancy in the requested chemical name. This technical paper provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers, scientists, and professionals in drug development.

## Core Compound Properties

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester with a central benzene ring substituted at the 1 and 4 positions. It serves as a versatile intermediate in organic synthesis.

Property	Value	Reference
CAS Number	40912-11-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	222.24 g/mol	<a href="#">[2]</a>
MDL Number	MFCD00059305	<a href="#">[1]</a>
SMILES	COC(=O)CCC1=CC=C(C=C1)C(=O)OC	<a href="#">[2]</a>
InChI Key	MLKXCCLYRPKSBM-UHFFFAOYSA-N	<a href="#">[2]</a>
Purity	≥98%	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

While specific detailed synthetic procedures for Methyl 4-(3-methoxy-3-oxopropyl)benzoate are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway originating from terephthalic acid or its derivatives. A plausible method involves the mono-esterification of terephthalic acid followed by a chain extension reaction.

A general experimental workflow for a potential synthesis is outlined below. This represents a hypothetical, albeit chemically sound, approach.

## Hypothetical Synthesis Workflow



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Caption: Hypothetical synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate.

## Experimental Protocol: A Plausible Synthetic Route

Step 1: Mono-esterification of Terephthalic Acid

- Dissolve terephthalic acid in a suitable solvent (e.g., a large excess of methanol which also acts as a reactant).
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
- Purify the resulting mono-methyl terephthalate by recrystallization or column chromatography.

#### Step 2: Conversion to the Acid Chloride

- Treat mono-methyl terephthalate with thionyl chloride, with or without a solvent like dichloromethane, to convert the remaining carboxylic acid group to an acid chloride.
- Reflux the mixture until the reaction is complete (cessation of gas evolution).
- Remove the excess thionyl chloride by distillation.

#### Step 3: Chain Extension via Malonic Ester Synthesis

- Prepare the sodium salt of dimethyl malonate by reacting it with a strong base like sodium ethoxide in a suitable solvent (e.g., ethanol).
- Add the methyl 4-(chloroformyl)benzoate dropwise to the solution of the malonate anion at a controlled temperature.
- After the addition is complete, reflux the mixture to drive the reaction to completion.

#### Step 4: Decarboxylation

- Hydrolyze the resulting diester under acidic or basic conditions.

- Heat the resulting dicarboxylic acid to induce decarboxylation, yielding the final product, Methyl 4-(3-methoxy-3-oxopropyl)benzoate.
- Purify the final product using techniques such as column chromatography or distillation under reduced pressure.

## Potential Applications in Drug Development

While direct biological activity data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is scarce, its structural motifs are present in various pharmaceutically active molecules. Benzoate derivatives are common in drug structures, and the presence of two ester groups offers multiple points for further chemical modification.

This compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, similar structures are utilized as building blocks for kinase inhibitors and other targeted therapies.<sup>[6][7][8]</sup> The ester functionalities can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines to form amides, a common linkage in drug molecules.

## Spectroscopic Data

Although a comprehensive public database of the spectra for this specific compound is not readily available, typical spectroscopic data would include:

- $^1\text{H}$  NMR: Expected signals would include aromatic protons in the 7-8 ppm region, singlets for the two methyl ester groups around 3.5-4.0 ppm, and signals for the methylene protons of the propyl chain.
- $^{13}\text{C}$  NMR: Aromatic carbons would appear in the 120-140 ppm range, the ester carbonyl carbons around 165-175 ppm, the methoxy carbons around 50-55 ppm, and the aliphatic carbons of the propyl chain.
- Mass Spectrometry: The molecular ion peak would be expected at  $m/z = 222.24$ .

## Conclusion

Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a readily available chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery and development. While direct biological data is limited, its structural features make it a valuable building block for the creation of more complex and potentially bioactive molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

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## References

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